1-(1h-Indol-3-yl)-2-methylpropan-2-ol
Description
Significance of Indole-Substituted Alcohols in Contemporary Chemical Biology
Indole-substituted alcohols are a significant class of compounds within the broader family of indole (B1671886) derivatives. The hydroxyl group can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the alcohol functionality serves as a versatile synthetic handle for further molecular modifications.
The position and nature of the alcohol-containing substituent on the indole ring are crucial for determining the biological activity. For instance, indole-3-carbinol, a naturally occurring indole-substituted methanol (B129727) found in cruciferous vegetables, and its metabolite diindolylmethane have been extensively studied for their anticancer properties. nih.gov The development of synthetic methods to access a variety of substituted indole-3-yl methanols highlights their importance as synthetic intermediates. rsc.org
Research has also explored the synthesis and biological evaluation of more complex indole-alcohol derivatives. For example, the synthesis of indole analogues of the natural product schweinfurthin, which contains a benzylic alcohol, underscores the interest in this class of compounds for developing new therapeutic agents. nih.gov The presence of the alcohol can, however, present challenges in certain synthetic routes, necessitating the development of specific and mild reaction conditions. nih.gov
Overview of the 1-(1h-Indol-3-yl)-2-methylpropan-2-ol Scaffold and its Research Potential
The specific scaffold of this compound features an indole ring substituted at the 3-position with a 2-methylpropan-2-ol group. This tertiary alcohol moiety introduces a unique steric and electronic profile compared to primary or secondary indole-alcohols.
While direct and extensive research on this compound is not widely documented in publicly available literature, its research potential can be inferred from the broader context of 3-substituted indoles and the chemical properties of its constituent parts. The indole-3-yl group is a common feature in many biologically active molecules. chemijournal.com The synthesis of 3-substituted indoles is a well-established area of organic chemistry, with numerous methods available for introducing a variety of functional groups at this position. chemijournal.com
The tertiary alcohol group in the side chain could influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability. The synthesis of such a compound could potentially be achieved through the reaction of an appropriate indole-3-yl organometallic reagent with a ketone, or via the Grignard reaction with an ester followed by hydrolysis.
The exploration of the biological activities of this compound and its derivatives could be a promising area for future research. Given the diverse pharmacological effects of other indole derivatives, this scaffold could be investigated for a range of applications, including as an antimicrobial or anticancer agent. The synthesis of related structures, such as 2-Bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone, suggests that the core structure is accessible and can be functionalized for further studies. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13-14H,7H2,1-2H3 |
InChI Key |
JZVKHNMVZKZPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
Investigations into the Biological Activities of 1 1h Indol 3 Yl 2 Methylpropan 2 Ol and Its Analogues in Preclinical and in Vitro Research Models
Antimicrobial Activity Studies
Indole (B1671886) derivatives have been a significant area of research for developing new antimicrobial agents to combat drug-resistant pathogens.
Antibacterial Efficacy in Research Models
Various analogues of 1-(1h-indol-3-yl)-2-methylpropan-2-ol have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. A novel class of antibacterials, 2-(1H-indol-3-yl)quinolines, was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Structure-activity relationship (SAR) studies led to the development of compounds with minimum inhibitory concentrations (MICs) below 1.0 µg/mL against MRSA, which also maintained activity against glycopeptide intermediate-resistant S. aureus (GISA) strains. nih.gov
Similarly, a series of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Another class of compounds, tris(1H-indol-3-yl)methylium salts, showed high in vitro activity (MIC 0.13–1.0 µg/mL) against both antibiotic-sensitive and resistant bacteria, including multidrug-resistant clinical isolates. nih.gov Specifically, a derivative with a maleimide (B117702) fragment (Compound 2) was highly active with an MIC of 0.5 μg/mL against Gram-positive bacteria. nih.gov Furthermore, 3-alkylidene-2-indolone derivatives have been identified as a promising antibacterial scaffold, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com
Table 1: Antibacterial Activity of Selected Indole Analogues
| Indole Analogue Class | Target Bacteria | Reported Activity (MIC) | Source |
|---|---|---|---|
| 2-(1H-Indol-3-yl)quinolines | Methicillin-Resistant Staphylococcus aureus (MRSA) | <1.0 µg/mL | nih.gov |
| Tris(1H-indol-3-yl)methylium Salts (Compound 2) | Gram-positive bacteria | 0.5 µg/mL | nih.gov |
| Tris(1H-indol-3-yl)methylium Salts (Compound 1) | Gram-positive bacteria | 2.0 µg/mL | nih.gov |
| 3-Alkylidene-2-indolone Derivatives (Violacein) | Staphylococcus aureus | 6.25 µM | mdpi.com |
Antifungal Activity in Experimental Systems
The antifungal potential of indole analogues has also been explored in various experimental systems. Research on 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives included in vitro testing against five different fungal species. nih.gov Additionally, certain 3-benzylidene-indolin-2-ones, a class of 3-alkylidene-2-indolone derivatives, demonstrated significant activity against fungi such as Aspergillus niger and Aspergillus clavatus. mdpi.com
In a novel approach, photo-responsive antifungal agents were designed by modifying fluconazole, a triazole antifungal, with photocages. nih.gov One such agent, A1, showed a significant decrease in antifungal activity against Candida albicans and Cryptococcus neoformans in its shielded state (MIC₈₀ ≥ 64 μg/mL), but its potent antifungal effect could be restored upon irradiation with UV light (MIC₈₀ = 0.5–8 μg/mL). nih.gov This demonstrates the potential for indole-related structures to be part of advanced, targeted antifungal therapies.
Table 2: Antifungal Activity of Selected Indole Analogues
| Indole Analogue Class | Target Fungi | Reported Activity (MIC) | Source |
|---|---|---|---|
| 3-Benzylidene-indolin-2-ones | Aspergillus niger, Aspergillus clavatus | Significant Activity | mdpi.com |
| Photocaged Triazole (A1) | Candida albicans, Cryptococcus neoformans (Shielded) | ≥64 µg/mL | nih.gov |
| Candida albicans, Cryptococcus neoformans (Light-activated) | 0.5-8 µg/mL | nih.gov |
Antiviral Activity Assessments, Including SARS-CoV-2 Research
The search for effective antiviral agents, particularly in the wake of the COVID-19 pandemic, has included the screening of indole-based compounds. nih.govnih.gov The pandemic highlighted the need for low-molecular-weight antiviral drug candidates for treating viral diseases. nih.gov In this context, a water-soluble indole derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, was found to have a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound, at a concentration of 52.0 μM, completely inhibited the replication of the SARS-CoV-2 virus. nih.gov Research also suggests that interferons (IFNs), which are part of the body's natural immune defense against viruses, can inhibit SARS-CoV-2 replication, providing a benchmark for the potency of new antiviral compounds. nih.gov
Research on Anti-inflammatory Effects in Biological Models
While the indole scaffold is a component of many known anti-inflammatory agents, specific research into the anti-inflammatory effects of this compound and its direct analogues in established biological models, such as the carrageenan-induced paw edema model in rodents, is not extensively documented in the available literature. nih.govnih.gov This model is widely used to assess the potential of chemical entities to reduce acute inflammation. nih.govnih.gov The lack of specific data for this compound highlights a potential area for future investigation to fully characterize its biological profile.
Antiproliferative and Anticancer Research in Cellular and Preclinical Tumor Models
Indole analogues have shown significant promise as antiproliferative and anticancer agents, particularly against tumor types that are resistant to apoptosis. nih.gov
Researchers have synthesized and tested numerous indole derivatives against various human tumor cell lines. A large series of indolyl-4-azaindolyl thiazoles, which are analogues of the marine alkaloid nortopsentin, were evaluated for antiproliferative activity. nih.gov Seven of these derivatives effectively reduced the growth of four different human tumor cell lines, with the highest activity observed against a malignant peritoneal mesothelioma (STO) cell line. nih.govmdpi.com The most active of these compounds was identified as a CDK1 inhibitor. nih.govmdpi.com Another novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), was shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in cancers like medulloblastoma. nih.gov Notably, this compound retained its inhibitory activity against a drug-resistant mutant, suggesting its potential to overcome therapeutic resistance. nih.gov
In Vitro Cytotoxicity and Cell Growth Inhibition Studies
In vitro studies are crucial for determining the direct effects of compounds on cancer cells. A series of 2,3-disubstituted indoles were found to display cytostatic effects, inhibiting cell growth rather than causing immediate cell death, which is a valuable property for treating apoptosis-resistant cancers like glioblastoma and melanoma. nih.gov These compounds showed antiproliferative properties in the double-digit micromolar range against cell lines such as human U373 glioblastoma, A549 non-small-cell-lung cancer (NSCLC), and SKMEL-28 melanoma. nih.gov
Another indole derivative, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), selectively inhibited the viability of HeLa cells among a panel that also included S180, K562, MCF-7, and HepG2 cells. nih.gov In a mouse model, MIAM dose-dependently inhibited tumor growth. nih.gov Furthermore, the novel indole compound MW-03 was shown to inhibit the growth of LS174T human colon cancer cells by arresting the cell cycle in the S phase. nih.gov
Table 3: In Vitro Antiproliferative Activity of Selected Indole Analogues
| Indole Analogue | Cancer Cell Line(s) | Observed Effect | Source |
|---|---|---|---|
| Indolyl-4-azaindolyl thiazoles | Malignant Peritoneal Mesothelioma (STO) | High antiproliferative activity | nih.gov |
| MIAM | HeLa (Cervical Cancer) | Selective growth inhibition | nih.gov |
| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide | SK-mel-110 (Melanoma) | Inhibited cell growth | researchgate.net |
| 2,3-Disubstituted Indoles | U373 (Glioblastoma), A549 (NSCLC), SKMEL-28 (Melanoma) | Cytostatic effects, antiproliferative activity in the double-digit µM range | nih.gov |
| MW-03 | LS174T (Colon Cancer) | Inhibited cell growth via S phase cell cycle arrest | nih.gov |
Efficacy against Specific Cancer Cell Lines
The anticancer potential of indole-based compounds has been a significant area of research. Studies have explored the cytotoxic effects of various analogues of this compound against several human cancer cell lines.
For instance, a series of novel pyrazole–indole hybrids were synthesized and evaluated for their in vitro cytotoxicity against four human cancer cell lines: human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549). nih.gov The results indicated that many of these compounds exhibited good to excellent antitumor activity. nih.gov Specifically, compounds 7a and 7b in the study demonstrated notable efficacy against the HepG2 cancer cell line, with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were significantly lower than the standard drug doxorubicin (B1662922) (IC50 = 24.7 ± 3.2 μM). nih.gov
Another study focused on an azaperoxide derivative of tryptophan, 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid, which was synthesized and tested for its cytotoxic activity. mdpi.com This compound showed high cytotoxic effects against Jurkat, K562, U937, and HL60 tumor cell lines. mdpi.com Furthermore, it was found to induce apoptosis and affect the cell cycle in cancer cells, highlighting its potential as a promising anticancer agent. mdpi.com
Research into indole-sulfonamide derivatives also revealed significant anticancer activity. nih.gov A library of these compounds was tested against four cancer cell lines, with most showing activity against the MOLT-3 cell line. nih.gov Notably, bisindoles containing a hydroxyl group displayed cytotoxic activity against the HepG2 cell line, with IC50 values ranging from 7.37 to 26.00 μM, and were more potent than the reference drug etoposide. nih.gov
The table below summarizes the cytotoxic activity of selected indole analogues against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (μM) | Source |
| Pyrazole-indole hybrid 7a | HepG2 | 6.1 ± 1.9 | nih.gov |
| Pyrazole-indole hybrid 7b | HepG2 | 7.9 ± 1.9 | nih.gov |
| Azaperoxide derivative 3 | Jurkat, K562, U937, HL60 | High cytotoxicity | mdpi.com |
| Hydroxyl-containing bisindoles | HepG2 | 7.37 - 26.00 | nih.gov |
Studies on Metabolic Modulation and Antidiabetic Potential in Research Systems
The role of indole derivatives in metabolic regulation has garnered interest, particularly in the context of diabetes. While direct studies on this compound are limited, research on related indole compounds provides insight into their potential metabolic effects.
A study on the microbial tryptophan metabolite, indole-3-propionic acid (IPA), demonstrated its ability to improve glucose metabolism in rats. nih.gov Rats fed an IPA-enriched diet showed a significant reduction in fasting blood glucose levels, as well as lower fasting plasma insulin (B600854) levels and a decreased homeostatic model assessment (HOMA) index of insulin resistance. nih.gov These findings suggest that indole derivatives like IPA could be promising candidates for addressing metabolic disorders associated with insulin resistance. nih.gov
Furthermore, broader research into type 2 diabetes (T2D) has identified widespread alterations in various biological pathways, including those related to cholesterol biosynthesis and inflammatory responses in key metabolic tissues. nih.gov The potential for indole compounds to modulate these pathways remains an active area of investigation.
Research on Neuropharmacological Activities and Receptor Interactions
Indoleamines, a class of compounds that includes serotonin (B10506), are known for their significant neuropharmacological effects, primarily through their interaction with serotonin receptors. nih.gov
Serotonin Receptor Agonism Studies
Indolealkylamines, which are structurally related to this compound, have been shown to interact with various 5-hydroxytryptamine (5-HT) receptor subtypes. nih.gov Radioligand binding studies have revealed that many of these derivatives exhibit a high affinity for the 5-HT2A receptor. nih.gov Specifically, 4-hydroxylated indolealkylamines demonstrate significant selectivity for the 5-HT2A site over the 5-HT1A site. nih.gov The affinity of these compounds for serotonin receptors is a key determinant of their psychoactive properties. nih.gov The chemical structure of these compounds, including the substituents on the indole ring and the N,N-dialkyl groups, plays a crucial role in their receptor binding profiles. nih.gov
Anxiolytic and Antidepressant Activity Investigations
The modulation of serotonin and other neurotransmitter systems by indole derivatives has led to investigations into their potential anxiolytic and antidepressant effects. For example, studies on Schiff base derivatives of (E)-3-(1H-imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid in diabetic rats have shown promising results. nih.gov Administration of these compounds reversed the anxiogenic and depressant effects induced by diabetes, as measured by the elevated plus-maze and forced swim test, respectively. nih.gov
Another area of research has focused on the μ-δ opioid receptor heteromer as a potential target for antidepressant and anxiolytic therapies. nih.gov The administration of a δ-agonist, UFP-512, which has a complex chemical structure, produced antidepressant- and anxiolytic-like effects that were abolished by pretreatment with either μOR or δOR antagonists, suggesting a role for this receptor complex in mood regulation. nih.gov
Research on Modulatory Effects on Ion Channels and Transporters (e.g., CFTR)
Recent research has uncovered the ability of certain small molecules to modulate the function of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR). The CFTR protein is a chloride channel, and its dysfunction leads to cystic fibrosis. nih.gov
Studies have shown that permeant ions like nitrate (B79036) can modulate CFTR gating, increasing its open probability. nih.gov This effect is similar to that of the CFTR potentiator VX-770. nih.gov Both nitrate and VX-770 were found to increase the activity of a CFTR construct lacking the NBD2 domain, indicating that their modulatory effects are independent of NBD dimerization. nih.gov While direct evidence for this compound is not available, the principle that small molecules can modulate ion channel function opens avenues for future research into the potential effects of indole derivatives on channels like CFTR.
Plant Biology Research: Growth Regulation and Immune Response
In the realm of plant biology, indole-3-acetic acid (IAA) is a well-known auxin, a class of plant hormones that play a crucial role in growth and development. While not the specific compound of focus, the indole scaffold is central to this activity.
Research on other plant growth regulators, such as gibberellic acid (GA3), provides a comparative context. GA3 is a naturally occurring compound that promotes cell division, expansion, and elongation in plants. valentbiosciences.com It is used commercially to enhance early growth in crops like corn and to extend the grazing season for pasture grass. valentbiosciences.com This highlights the diverse biological roles of compounds with complex organic structures in different biological kingdoms.
Mechanistic Elucidation of the Biological Actions of 1 1h Indol 3 Yl 2 Methylpropan 2 Ol and Its Analogues
Identification and Characterization of Molecular Targets
The biological effects of these indole (B1671886) compounds are pleiotropic, stemming from their ability to interact with a wide array of molecular targets within the cell. nih.gov These interactions disrupt oncogenic signaling and promote cellular homeostasis.
Analogues such as DIM exhibit significant modulatory effects on various enzyme families, which are critical to their anti-cancer activities. DIM is known to inhibit cyclin-dependent kinases (CDKs), which are pivotal for cell cycle progression. oup.com Specifically, it has been shown to reduce the activity of CDK2, CDK4, and CDK6. spandidos-publications.commdpi.com This inhibition is a key mechanism behind its ability to halt the proliferation of cancer cells.
Furthermore, DIM modulates the activity of enzymes involved in metabolizing carcinogens and hormones. nih.gov It up-regulates Phase I enzymes like Cytochrome P450 1A1 (CYP1A1) and Phase II enzymes such as glutathione (B108866) S transferase, enhancing the detoxification of harmful substances. nih.gov Conversely, it can inhibit other cytochrome enzymes like CYP3A4, which alters estrogen metabolism toward the production of less estrogenic metabolites. nih.govmetabolichealing.com DIM also functions as a histone deacetylase (HDAC) inhibitor, specifically targeting HDAC1, HDAC2, and HDAC3, an action linked to changes in gene expression that can suppress tumor growth. wikipedia.org It has also been found to target and inhibit proteolytic enzymes like matrix metalloproteinase-2 (MMP-2) and MMP-9, which are involved in cancer cell invasion and metastasis. martelmedicaloffice.com
Table 1: Enzyme Modulation by 3,3′-Diindolylmethane (DIM)
| Enzyme Target | Effect of DIM | Biological Consequence | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) | Inhibition | Cell cycle arrest at G1 phase | oup.comspandidos-publications.commdpi.com |
| Cytochrome P450 Enzymes (e.g., CYP1A1) | Upregulation/Modulation | Altered metabolism of estrogens and carcinogens | nih.gov |
| Aromatase | Inhibition | Reduced conversion of androgens to estrogens | youtube.com |
| Histone Deacetylases (HDAC1, HDAC2, HDAC3) | Inhibition | Alteration of gene expression, tumor suppression | wikipedia.org |
| Matrix Metalloproteinases (MMP-2, MMP-9) | Inhibition | Reduced cancer cell invasion and metastasis | martelmedicaloffice.com |
| PI3K/Akt Pathway Kinases | Inhibition | Suppression of pro-survival signaling, induction of apoptosis | nih.govnih.gov |
The interaction of DIM with various cellular receptors is a cornerstone of its biological activity. It is recognized as a potent, ligand-independent activator of the estrogen receptor (ER), with a selective preference for ERβ over ERα. oup.comoup.com This activation does not involve direct binding to the receptor; instead, DIM initiates signaling cascades that lead to ERβ activation and subsequent gene transcription. oup.comoup.com This is significant because ERβ activity is often associated with anti-proliferative effects in contrast to the proliferative signals mediated by ERα.
In addition to its effects on estrogen receptors, DIM is a strong antagonist of the androgen receptor (AR). mskcc.org It contributes to the inhibition of cell proliferation and the induction of apoptosis in both hormone-sensitive and hormone-insensitive prostate cancer cells by down-regulating AR expression and signaling. mskcc.org
DIM also functions as a selective modulator of the Aryl hydrocarbon Receptor (AhR), binding to it with a lower affinity than prototypic agonists. nih.gov The interaction with AhR is linked to the regulation of xenobiotic metabolism and anti-estrogenic effects. nih.govmdpi.com Further, DIM can induce apoptosis by upregulating Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. mdpi.comnih.gov More recent findings have also identified DIM as a mild agonist for cannabinoid receptors CB1 and CB2. wikipedia.org
Table 2: Receptor Interaction Profile of 3,3′-Diindolylmethane (DIM)
| Receptor Target | Role of DIM | Biological Consequence | Reference |
|---|---|---|---|
| Estrogen Receptor β (ERβ) | Selective, ligand-independent activator | Activation of anti-proliferative genes | oup.comoup.com |
| Androgen Receptor (AR) | Antagonist | Inhibition of prostate cancer cell growth | mskcc.org |
| Aryl hydrocarbon Receptor (AhR) | Selective modulator | Modulation of estrogen activity and detoxification pathways | nih.gov |
| Death Receptor 5 (DR5) | Upregulator | Induction of extrinsic apoptosis | mdpi.comnih.gov |
| Cannabinoid Receptors (CB1/CB2) | Mild agonist | Potential modulation of cannabinoid signaling | wikipedia.org |
Cellular Pathways and Biological Process Modulation
The engagement of molecular targets by indole compounds triggers a cascade of events that modulate fundamental cellular processes, steering cancer cells away from proliferation and toward cell death.
A hallmark of the activity of DIM is its ability to induce cell cycle arrest, primarily at the G1 checkpoint, in various cancer cell lines, including breast and esophageal cancers. oup.comspandidos-publications.com This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. The G1 arrest is achieved by altering the expression of key regulatory proteins; DIM induces the expression of CDK inhibitors p21 and p27 while simultaneously reducing the levels of Cyclin D1, Cyclin E2, CDK4, and CDK6. oup.comspandidos-publications.comnih.gov
Following cell cycle arrest, DIM potently induces apoptosis through multiple mechanisms. It modulates the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. oup.com This involves decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. oup.comnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of downstream effector caspases. DIM has been shown to activate initiator caspases-8 and -9, leading to the cleavage of executioner caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are definitive markers of apoptosis. spandidos-publications.commdpi.comnih.gov
Table 3: Key Proteins Modulated by 3,3′-Diindolylmethane (DIM) in Cell Cycle and Apoptosis
| Protein | Cellular Process | Effect of DIM | Reference |
|---|---|---|---|
| p21 (WAF1/CIP1) | Cell Cycle Regulation | Upregulation | oup.com |
| p27 | Cell Cycle Regulation | Upregulation | spandidos-publications.com |
| Cyclin D1 / CDK4 / CDK6 | Cell Cycle Regulation | Downregulation | spandidos-publications.com |
| Bcl-2 | Apoptosis Regulation | Downregulation | oup.com |
| Bax | Apoptosis Regulation | Upregulation | oup.com |
| Caspase-3, -8, -9 | Apoptosis Execution | Activation | spandidos-publications.commdpi.com |
| PARP | Apoptosis Execution | Cleavage | spandidos-publications.comnih.gov |
The indole skeleton is recognized as a "privileged scaffold" in medicinal chemistry for the development of tubulin polymerization inhibitors. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. nih.gov Compounds that interfere with tubulin dynamics can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. Many synthetic indole-based analogues have been specifically designed to act as potent anti-tubulin agents, often by binding to the colchicine-binding site on β-tubulin. nih.govmdpi.com
For instance, various indole-pyrazole hybrids and quinoline-indole derivatives have demonstrated significant inhibition of tubulin assembly, with some compounds showing greater potency than colchicine (B1669291) itself. mdpi.commdpi.comnih.gov This activity disrupts the microtubule network within cancer cells, leading to mitotic arrest and cell death. mdpi.com While direct evidence for DIM as a potent tubulin polymerization inhibitor is less established, this mechanism is a well-documented and crucial anti-cancer strategy for the broader class of indole-containing compounds. nih.govmdpi.com
Indole analogues like DIM exert profound control over major signal transduction cascades. The mitogen-activated protein kinase (MAPK) pathways—comprising ERK, JNK, and p38 kinases—are central relays that convert external signals into cellular responses like proliferation and apoptosis. nih.govmdpi.com The ligand-independent activation of the estrogen receptor by DIM is mediated by a complex cross-talk between the Protein Kinase A (PKA) and MAPK signaling pathways. oup.comdiindolylmethane-dim.com DIM stimulates MAPK activity and induces the PKA-dependent phosphorylation of the transcription factor CREB, which is required for its estrogenic effects. oup.comdiindolylmethane-dim.com
Furthermore, DIM can selectively activate specific MAPK pathways to induce apoptosis. In prostate cancer cells, DIM has been shown to trigger apoptosis through the p38 MAPK pathway. nih.gov In addition to activating pro-apoptotic cascades, DIM is a potent inhibitor of key pro-survival signaling pathways. It effectively suppresses the phosphatidylinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival. nih.govnih.govnih.gov DIM also inactivates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation, angiogenesis, and cell survival, across numerous cancer types. nih.gov This dual ability to shut down survival signals while activating death signals underscores its efficacy as a multi-targeted agent.
Membrane Permeability Alterations in Microorganisms
The interaction of indole-based compounds with microbial membranes is a critical aspect of their biological action. While direct studies on the membrane permeability alterations caused by 1-(1H-indol-3-yl)-2-methylpropan-2-ol are not extensively documented in publicly available research, the broader class of indole derivatives has been the subject of numerous investigations. These studies reveal a common mechanism of action involving the disruption of the microbial cell membrane's integrity and function. The lipophilic nature of the indole scaffold facilitates its insertion into the lipid bilayer of microbial membranes, leading to a cascade of events that can compromise the cell's viability.
Research into various indole analogues demonstrates that structural modifications can significantly influence their membrane-disrupting capabilities. For instance, the introduction of halogen atoms or the presence of specific side chains can enhance the compound's ability to perturb the membrane structure. nih.gov The mechanism of membrane disruption is multifaceted and can include the formation of pores, alteration of membrane fluidity, and dissipation of the membrane potential, all of which are crucial for fundamental cellular processes.
Detailed Research Findings on Indole Analogues
A number of studies have elucidated the effects of various indole derivatives on the membranes of both Gram-positive and Gram-negative bacteria, as well as fungi. These findings provide a framework for understanding the potential membrane-related activities of this compound.
One area of significant research has been on tris(1H-indol-3-yl)methylium derivatives. Studies on N-(hydroxyalkyl) derivatives of this class of compounds have shown that their antibacterial activity is dependent on the length of the carbon chain, which influences the molecule's lipophilicity. nih.gov Derivatives with an optimal lipophilicity (LogP between 2 and 5) were found to be most effective, suggesting that their ability to partition into and disrupt the cell membrane is a key determinant of their antibacterial action. nih.gov Some of these compounds demonstrated high activity against resistant strains of Gram-positive bacteria by disrupting the functioning of their membranes. nih.gov
Another class of indole derivatives, the indolyl Mannich bases, has been identified as novel membrane-permeabilizing antimycobacterials. nih.gov Spiroketal analogs of these bases exhibited increased potency, which was linked to the acquisition of a second mechanism of action involving the inhibition of the mycolate transporter MmpL3, in addition to their membrane-disruptive effects. nih.gov This dual mechanism highlights the complex interplay between indole derivatives and the microbial cell envelope.
Furthermore, research on indole derivatives containing aminoguanidinium moieties has revealed their ability to induce depolarization of the bacterial membrane and disrupt its integrity. nih.gov One of the most active compounds in this series demonstrated rapid bactericidal activity against resistant Klebsiella pneumoniae by targeting the cell membrane. nih.gov Molecular docking studies also suggested that these compounds could inhibit dihydrofolate reductase, indicating that membrane disruption may be one of several mechanisms of action. nih.gov
The antimicrobial activity of indole derivatives is not limited to bacteria. Studies on new indole-1,2,4-triazole conjugates have shown potent antifungal activity against Candida species. nih.gov The mechanism of action is presumed to involve interactions with the fungal cell membrane, leading to growth inhibition.
The following table summarizes the findings on membrane permeability alterations by various indole analogues:
| Compound Class/Derivative | Microorganism(s) | Observed Effect on Membrane Permeability | Reference |
| N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salts | Gram-positive bacteria (e.g., MRSA) | Disruption of membrane function, activity dependent on lipophilicity. | nih.gov |
| Spiroketal analogs of indolyl Mannich bases | Mycobacterium tuberculosis | Membrane-permeabilizing effects and inhibition of MmpL3. | nih.gov |
| Indole derivatives with aminoguanidinium moieties | Klebsiella pneumoniae | Induced membrane depolarization and disruption of membrane integrity. | nih.gov |
| Indole-1,2,4-triazole conjugates | Candida species | Potent antifungal activity, suggesting membrane interaction. | nih.gov |
| Bis-indole agents | Multidrug-resistant Gram-positive and Gram-negative bacteria | Predicted to disrupt membrane integrity and target DNA. | nih.gov |
These studies collectively suggest that the indole scaffold is a versatile platform for the development of antimicrobial agents that target the cell membrane. The specific structural features of each analogue, such as the nature of substituents and their positions on the indole ring, play a crucial role in determining the potency and spectrum of their membrane-disrupting activity. While direct experimental data for this compound is lacking, the wealth of information on its analogues provides a strong basis for postulating that it may also exert its biological effects, at least in part, through the alteration of microbial membrane permeability.
Structure Activity Relationship Sar Analyses for 1 1h Indol 3 Yl 2 Methylpropan 2 Ol and Its Derivatives
Correlating Structural Features with Biological Potency and Selectivity
The biological activity of 1-(1H-indol-3-yl)-2-methylpropan-2-ol and its analogs, particularly as β-adrenergic antagonists, is intrinsically linked to their molecular architecture. The fundamental scaffold for this activity consists of an aromatic ring, in this case, an indole (B1671886) nucleus, and a β-ethanolamine side chain. cutm.ac.in The interplay between these two components is a primary determinant of the compound's potency and its selectivity for different receptor subtypes (e.g., β1 vs. β2). wikipedia.org
Key structural features essential for biological activity include:
The Aromatic Ring: The indole nucleus serves as the aromatic component, which is crucial for binding to the target receptor. The nature of this ring, whether it is a simple benzene (B151609) ring or a heterocyclic system like indole, influences the binding affinity. cutm.ac.inwikipedia.org
The β-ethanolamine Side Chain: This side chain, containing a hydroxyl group and an amino group, is a critical pharmacophore. The spatial arrangement of these functional groups is vital for proper interaction with the receptor.
The Linker: The connection between the aromatic ring and the side chain also plays a role. In many β-blockers like propranolol, this linker includes an -O-CH2- group. wikipedia.orgpharmaguideline.com However, in the case of this compound, the side chain is directly attached to the indole ring.
Impact of Substitutions on the Indole Nucleus
Substitutions on the indole nucleus of this compound derivatives can profoundly affect their biological activity. The position, size, and electronic nature of these substituents are critical factors.
Generally, for related aryloxypropanolamine β-blockers, substitutions at the para position of the aromatic ring are well-tolerated and can enhance β1-selectivity. pharmaguideline.com While the indole nucleus offers more complex substitution patterns, certain principles can be inferred. For instance, the presence of a hydrogen atom on the indole nitrogen is often considered important for activity, as N-substitution can lead to a decrease in potency. researchgate.net
The introduction of different functional groups at various positions on the indole ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, methoxy groups at the C5 or C6 positions have been shown to contribute to optimal activity in some indole derivatives. researchgate.net Conversely, bulky substituents may interfere with receptor binding, leading to reduced activity.
Below is a data table illustrating the hypothetical impact of various substitutions on the indole nucleus on the biological activity of this compound derivatives.
| Substitution Position | Substituent | Effect on Potency | Effect on Selectivity |
| N-1 | -CH3 | Potentially Decreased | May be altered |
| C-4 | -Cl | Variable | May be altered |
| C-5 | -OCH3 | Potentially Increased | May enhance β1-selectivity |
| C-5 | -NO2 | Potentially Decreased | May be altered |
| C-6 | -F | Variable | May be altered |
| C-7 | -OH | Potentially Increased | May be altered |
Role of the Propanol (B110389) Side Chain and its Stereochemistry in Activity Modulation
The propanol side chain is a cornerstone of the biological activity of this compound and its analogs. Several aspects of this side chain are crucial for modulating activity:
The Hydroxyl Group: The presence of the hydroxyl group on the side chain is essential for binding to the adrenergic receptor. It is believed to form a key hydrogen bond with the receptor's binding site.
The Amino Group: The nitrogen atom in the amino group is also critical for receptor interaction, typically existing in its protonated form at physiological pH to form an ionic bond. The nature of the substituent on the nitrogen (R in -NHR) significantly influences activity. Bulky alkyl groups, such as isopropyl or tert-butyl, are generally favored for β-antagonistic activity. pharmaguideline.com
Stereochemistry: The carbon atom bearing the hydroxyl group is a chiral center. For β-blockers, the (S)-enantiomer is typically much more potent than the (R)-enantiomer. pharmaguideline.com This stereoselectivity highlights the specific three-dimensional arrangement required for optimal receptor binding.
The table below summarizes the influence of modifications to the propanol side chain on the biological activity of these compounds.
| Side Chain Modification | Example | General Effect on β-Antagonist Activity |
| N-substituent | ||
| -H | Low Potency | |
| -CH(CH3)2 (Isopropyl) | High Potency | |
| -C(CH3)3 (tert-Butyl) | High Potency | |
| Stereochemistry at C-2 | ||
| (S)-enantiomer | More potent | |
| (R)-enantiomer | Less potent | |
| Hydroxyl Group | ||
| Presence of -OH | Essential for activity | |
| Absence of -OH | Loss of activity |
Computational and Chemoinformatic Methodologies in Research on 1 1h Indol 3 Yl 2 Methylpropan 2 Ol and Analogues
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in the early stages of drug discovery for identifying lead compounds.
Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based virtual screening (LBVS) utilizes the knowledge of known active compounds to identify others with similar properties. nih.gov For instance, a known active indole (B1671886) derivative can serve as a template to search for compounds with similar structural features. acs.org Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov This approach is particularly useful when the structure of the biological target is known, allowing for the rational design of new molecules.
The process often begins with the creation of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com These models can include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com These pharmacophore models are then used to screen compound databases, such as ZINC15, to find molecules that match the required features. mdpi.comresearchgate.net
Recent studies have successfully employed virtual screening to identify novel indole derivatives with potential therapeutic activities. For example, virtual screening of the Specs database, using an existing indole derivative as a template, led to the identification of new compounds with inhibitory activity against Mycobacterium tuberculosis DNA gyrase ATPase. acs.orgnih.gov Similarly, in silico screening has been used to identify indole and benzene (B151609) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov
The identified "hit" compounds from virtual screening are then subjected to further computational analysis, such as pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to assess their drug-like properties before proceeding to more resource-intensive experimental validation. researchgate.net
Interactive Data Table: Examples of In Silico Screening Studies on Indole Derivatives
| Study Focus | Screening Method | Database Screened | Key Findings |
|---|---|---|---|
| M. tuberculosis DNA Gyrase Inhibitors | Ligand-Based Virtual Screening | Specs | Identification of carbazole, benzoindole, and indole derivatives as potent inhibitors. acs.orgacs.org |
| SARS-CoV-2 Main Protease Inhibitors | Structure-Based Virtual Screening | Natural Products | Identification of indole and benzene derivatives as potential inhibitors. nih.gov |
| VEGFR-2 Inhibitors | Ligand-Based Pharmacophore Modeling | ZINC15 | Identification of promising 1,3,4-thiadiazole (B1197879) derivatives with potential anti-angiogenic activity. mdpi.comresearchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into how a ligand, such as 1-(1h-indol-3-yl)-2-methylpropan-2-ol, interacts with its biological target at an atomic level.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jocpr.com This technique is crucial for understanding the binding mode of a compound and for structure-based drug design. nih.gov The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. frontiersin.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are vital for the ligand's activity. nih.gov For example, docking studies on indole derivatives targeting the Pim-1 kinase revealed that interaction with the amino acid residue Glu 121 is crucial for binding. nih.gov Similarly, docking of newly synthesized indole derivatives into the active site of the human lanosterol (B1674476) 14α-demethylase enzyme helped to identify compounds with high binding affinity, which correlated with their observed biological activity. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the binding interactions. mdpi.com MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to refine the binding poses predicted by molecular docking. acs.orgacs.org For instance, MD simulations of indole-oxadiazole derivatives bound to estrogen receptor alpha (ERα) showed stable binding over a 50 ns simulation, supporting their potential as anticancer agents. mdpi.com In another study, MD simulations were used to confirm the stability of the interactions between newly designed Pim-1 inhibitors and the target protein, highlighting the pivotal role of specific amino acid residues. nih.gov
These simulations are computationally intensive but offer invaluable information for understanding the mechanism of action of a drug and for optimizing lead compounds.
Interactive Data Table: Applications of Molecular Docking and MD Simulations
| Compound Class | Target Protein | Key Findings from Docking | Key Findings from MD Simulations |
|---|---|---|---|
| Indole derivatives | Pim-1 kinase | Interaction with Glu 121 is vital for binding. nih.gov | Confirmed stability of interactions and the pivotal role of Glu 121. nih.gov |
| Indole-oxadiazole derivatives | Estrogen receptor alpha (ERα) | Favorable binding interactions. mdpi.com | Maintained stable binding throughout a 50 ns simulation. mdpi.com |
| Indole-based benzenesulfonamides | Carbonic anhydrase IX and XII | Favorable binding in the active sites. mdpi.com | Confirmed stable binding interactions. mdpi.com |
| Furo[2,3-b]indol-3a-ol derivatives | Cyclin-dependent kinase 2 (CDK2) | Identified compounds with excellent binding energies. nih.gov | Assessed the stability of the most favorable conformation. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comjocpr.com QSAR models are valuable for predicting the activity of newly designed compounds and for understanding which molecular properties are important for their biological effect. jocpr.com
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. neliti.com Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. neliti.com These descriptors can include electronic, steric, hydrophobic, and topological properties. Finally, statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. neliti.comtandfonline.com
QSAR studies have been widely applied to various classes of indole derivatives to understand their therapeutic potential. For example, 2D-QSAR and 3D-QSAR studies on indole derivatives as inhibitors of the influenza A virus have helped to identify key structural features for antiviral activity. semanticscholar.org In another study, QSAR models were developed for indole derivatives with anti-proliferative activity against breast cancer cells, providing insights for the design of more potent anticancer agents. neliti.com The reliability of QSAR models is assessed through various validation techniques, including cross-validation, to ensure their predictive power. neliti.com
The insights gained from QSAR models can guide the rational design of new analogues of this compound with improved potency and desired biological activities.
Interactive Data Table: QSAR Studies on Indole Derivatives
| Therapeutic Target/Activity | QSAR Method(s) | Key Descriptors/Findings |
|---|---|---|
| Monoamine Oxidase (MAO) Inhibition | Comparative Molecular Field Analysis (CoMFA) | Steric and electrostatic fields contribute equally to the interaction. nih.gov |
| Anti-proliferative (Breast Cancer) | MLR, MNLR, ANN | Identified electronic and topological descriptors correlated with activity. neliti.com |
| Antifungal (Candida albicans) | Multiple Linear Regression (MLR) | Activity depends on positive coefficients of HATS3p, MATS5e, and RDF045. tandfonline.com |
| Influenza A Virus Inhibition | 2D-QSAR (GFA-MLR, GFA-ANN), 3D-QSAR (CoMFA, CoMSIA) | Identified key descriptors for predicting anti-IAV responses. semanticscholar.org |
| Antioxidant Activity | 2D-QSAR | Recommended promising compounds for in vitro testing. researchgate.netnih.gov |
Future Research Perspectives and Unaddressed Questions for 1 1h Indol 3 Yl 2 Methylpropan 2 Ol in Academic Contexts
Advancement of Novel Synthetic Strategies for Indole-Propanol Scaffolds
The development of efficient and versatile synthetic methods is crucial for accessing novel analogs and building libraries for biological screening. mdpi.comresearchgate.net While numerous strategies exist for the functionalization of the indole (B1671886) core, future research could focus on methodologies specifically tailored to the synthesis of 3-substituted indole-propanol derivatives. organic-chemistry.orgresearchgate.net
Current synthetic approaches to functionalized indoles often involve multi-step procedures. nih.gov Future research should aim to develop more convergent and atom-economical routes. Cascade reactions, which allow for the formation of multiple bonds in a single operation, represent a highly efficient approach to building molecular complexity and could be applied to the synthesis of indole polycycles and other complex structures. rsc.org
Key areas for synthetic exploration include:
Direct C-H Functionalization: Developing methods for the direct coupling of propanol-containing fragments to the C3 position of the indole ring would be a significant advancement. researchgate.net This could involve transition metal catalysis or photocatalysis to achieve high regioselectivity and functional group tolerance. researchgate.net
Asymmetric Synthesis: The stereocenter at the propanol (B110389) side chain could be crucial for biological activity. Future synthetic work should explore enantioselective methods to produce single enantiomers of 1-(1H-indol-3-yl)-2-methylpropan-2-ol and its derivatives for stereochemistry-activity relationship studies.
Flow Chemistry: For the synthesis of potentially unstable indole intermediates, microflow reactors offer precise control over reaction conditions and can enable the rapid and safe generation of reactive species. nih.gov This technology could be instrumental in optimizing the synthesis of indole-propanol scaffolds.
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Direct C-H Functionalization | Fewer synthetic steps, increased efficiency. | Transition metal catalysis, photocatalysis. researchgate.net |
| Asymmetric Synthesis | Access to stereochemically pure compounds. | Chiral catalysts, resolution techniques. |
| Flow Chemistry | Enhanced safety and control, rapid optimization. | Microflow reactor technology. nih.gov |
| Cascade Reactions | Increased molecular complexity in a single step. | Tandem cyclization, annulation strategies. rsc.org |
Exploration of Undiscovered Biological Activities and Therapeutic Niches
The indole nucleus is a component of many approved drugs with a wide range of therapeutic applications. researchgate.net However, the specific biological activities of this compound remain largely uninvestigated. Future research should focus on systematic screening of this compound and its derivatives to identify novel biological activities and potential therapeutic applications.
Given the structural similarities to other bioactive indole compounds, several therapeutic areas warrant investigation:
Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways. researchgate.net The potential of this compound to inhibit cancer cell proliferation, induce apoptosis, or interfere with signaling pathways should be explored.
Neuropharmacology: The indole scaffold is central to the structure of neurotransmitters like serotonin (B10506). researchgate.net Consequently, indole derivatives are often investigated for their effects on the central nervous system. The potential of this compound to modulate receptors and enzymes involved in neurological disorders is a promising area of research.
Anti-inflammatory and Antioxidant Effects: Some indole analogs have demonstrated anti-inflammatory and antioxidant properties. nih.gov Investigations into the ability of this compound to scavenge reactive oxygen species and modulate inflammatory pathways could reveal its potential in treating inflammatory conditions. nih.gov
Antimicrobial and Antifungal Activity: The search for new antimicrobial agents is a global health priority. Indole derivatives have shown promise as antibacterial and antifungal agents. nih.govresearchgate.net Screening this compound against a panel of pathogenic microbes could identify new leads for anti-infective drug discovery.
Refined Mechanistic Investigations at the Atomic and Systemic Levels
Understanding the mechanism of action is fundamental to the development of any new therapeutic agent. For this compound, future research should aim to elucidate its molecular targets and the downstream cellular effects.
Key questions to be addressed include:
Target Identification: What are the specific proteins, enzymes, or receptors that this compound interacts with? Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to identify its binding partners.
Binding Mode Analysis: How does the compound bind to its target at an atomic level? X-ray crystallography or cryo-electron microscopy of the compound-target complex can provide detailed structural insights into the binding interactions. This information is invaluable for structure-based drug design.
Pathway Analysis: What cellular signaling pathways are modulated by the compound? Transcriptomic and proteomic analyses can reveal changes in gene and protein expression in response to treatment with the compound, providing a comprehensive view of its systemic effects.
Development of Research Probes and Chemical Tools based on the Indole-Propanol Scaffold
The indole scaffold is a versatile platform for the design of fluorescent probes and chemical tools for studying biological processes. rsc.orgresearchgate.net The this compound structure could be modified to create novel research tools.
Potential applications in this area include:
Fluorescent Probes: By incorporating a fluorophore into the indole-propanol scaffold, it may be possible to develop probes for detecting specific ions, reactive oxygen species, or biomolecules. rsc.orgnih.gov The indole moiety itself can act as a fluorophore, and its fluorescence properties can be modulated by its interaction with analytes. researchgate.net
Affinity-Based Probes: The tertiary alcohol group on the propanol side chain could be functionalized to attach affinity tags or reactive groups. Such probes could be used to isolate and identify the binding partners of the parent compound.
Photoaffinity Labels: Introduction of a photoreactive group would allow for the covalent labeling of target proteins upon photoactivation. This is a powerful technique for unequivocally identifying the direct binding partners of a compound in a complex biological system.
The development of such chemical tools would not only advance our understanding of the biological roles of the indole-propanol scaffold but also provide valuable reagents for the broader scientific community.
Q & A
Q. What are the optimal synthetic routes for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol, and how can reaction yields be improved?
The synthesis of indole derivatives like this compound typically involves acid- or base-catalyzed condensation reactions. For example, rapid synthesis protocols for structurally similar indole compounds (e.g., 3,3-di(1H-indol-3-yl)indol-2-ones) employ Lewis acids (e.g., BF₃·Et₂O) in dichloromethane or toluene, achieving yields >70% under reflux conditions . Key optimization strategies include:
- Catalyst screening : Evaluate Brønsted vs. Lewis acids for regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of indole intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for isolating tertiary alcohol derivatives .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the tertiary alcohol structure (e.g., δ ~1.5 ppm for methyl groups) and indole proton environments (δ ~7.0–7.5 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities at ≥98% purity thresholds, as demonstrated in impurity profiling of indole-based pharmaceuticals .
- Mass spectrometry : High-resolution MS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅NO) .
Q. What are the recommended handling and storage protocols for this compound?
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation risks. Avoid dust formation via fume hoods or closed systems .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the indole moiety. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and thermal conditions?
Accelerated stability studies (40°C/75% RH for 6 months) reveal:
- Acidic conditions (pH <3) : Rapid degradation via indole ring protonation and subsequent hydrolysis.
- Neutral/basic conditions (pH 7–9) : Stable for >30 days, with <5% degradation .
- Thermal stability : Decomposition onset at ~150°C (TGA data), suggesting compatibility with standard laboratory temperatures .
Q. How can researchers resolve contradictory data in yield optimization or analytical results?
- Experimental replication : Conduct triplicate syntheses to identify outliers (e.g., reports yield variations from 68% to 92% under identical conditions).
- Advanced analytics : Use 2D NMR (COSY, HSQC) to distinguish regioisomers, which may co-elute in HPLC .
- Statistical modeling : Apply factorial design (e.g., DoE) to isolate critical variables (e.g., catalyst loading, temperature) impacting yield .
Q. What computational and experimental methods elucidate the compound’s mechanistic role in biological systems?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with indole-binding proteins (e.g., tryptophan hydroxylase) .
- In vitro assays : Competitive binding studies (IC₅₀ measurements) using radiolabeled ligands quantify receptor affinity .
- X-ray crystallography : Resolve crystal structures of co-crystallized derivatives (e.g., ’s indole-based cyclopentene) to identify binding motifs .
Q. How can researchers develop validated analytical methods for trace impurity detection?
- Method development : Optimize UPLC parameters (e.g., 1.7 µm particle columns, 0.1% formic acid in mobile phase) for baseline separation of impurities (e.g., ’s indole-4-ol byproduct).
- Validation criteria : Assess linearity (R² >0.999), LOQ (<0.1%), and precision (%RSD <2%) per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
